molecular formula C30H26ClN6ORu+ B1225480 tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate CAS No. 50525-27-4

tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate

Cat. No.: B1225480
CAS No.: 50525-27-4
M. Wt: 623.1 g/mol
InChI Key: VCIOOYXESNFDKX-UHFFFAOYSA-M
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Description

Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is a coordination complex with the chemical formula [Ru(bpy)₃]Cl₂·6H₂O. This compound is known for its distinctive red crystalline appearance and its significant role in various photochemical and electrochemical applications. The central ruthenium ion is coordinated to three 2,2’-bipyridyl ligands, forming an octahedral geometry. This complex is widely studied due to its unique photophysical properties, including its ability to emit light upon excitation, making it a valuable luminophore in scientific research .

Properties

CAS No.

50525-27-4

Molecular Formula

C30H26ClN6ORu+

Molecular Weight

623.1 g/mol

IUPAC Name

tris(2-pyridin-2-ylpyridine);ruthenium(2+);chloride;hydrate

InChI

InChI=1S/3C10H8N2.ClH.H2O.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;1H;1H2;/q;;;;;+2/p-1

InChI Key

VCIOOYXESNFDKX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.O.O.O.O.[Cl-].[Cl-].[Ru+2]

physical_description

Dark red powder;  [Sigma-Aldrich MSDS]

Synonyms

Ru(bPy)3 Cl2
Ru(II)(bpy)3
tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate
tris(2,2'-bipyridyl)dichlororuthenium(III)
tris(2,2'-bipyridyl)ruthenium(II)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), and hypophosphorous acid is often used as a reducing agent. The reaction is carried out under reflux conditions, and the product is obtained as a red crystalline solid after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically crystallized from water to obtain the hexahydrate form, which is then dried and packaged for various applications .

Types of Reactions:

    Oxidation: Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate can undergo oxidation reactions, where the ruthenium(II) center is oxidized to ruthenium(III).

    Reduction: The compound can also participate in reduction reactions, reverting ruthenium(III) back to ruthenium(II).

    Substitution: Ligand substitution reactions can occur, where one or more bipyridyl ligands are replaced by other ligands.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate involves its ability to absorb visible light and undergo electronic excitation. Upon excitation, the complex forms a spin-allowed excited state, which can participate in various photochemical reactions. The excited state can transfer energy to other molecules, facilitating redox reactions. This property is exploited in photoredox catalysis and electrochemiluminescence applications .

Comparison with Similar Compounds

  • Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate
  • Tris(2,2’-bipyridyl)ruthenium(II) perchlorate
  • Tris(2,2’-bipyridyl)ruthenium(II) nitrate

Comparison: Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is unique due to its chloride counterions, which influence its solubility and reactivity. Compared to its hexafluorophosphate and perchlorate counterparts, the chloride form is more commonly used in aqueous solutions and electrochemical applications. The hexafluorophosphate and perchlorate forms are often preferred in non-aqueous systems due to their higher solubility in organic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate
Reactant of Route 2
Reactant of Route 2
tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate

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